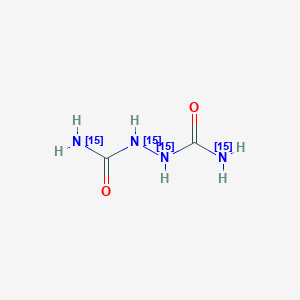

Hydrazine-1,2-dicarboxamide-15N4

Description

Hydrazine-1,2-dicarboxamide-15N4 is a nitrogen-15 (15N) isotopically labeled derivative of hydrazine-1,2-dicarboxamide. The molecule features a hydrazine backbone (N–N bond) substituted with two carboxamide (–CONH2) groups at the 1,2-positions. The 15N labeling at all four nitrogen atoms (two in the hydrazine core and two in the carboxamide groups) enhances its utility in nuclear magnetic resonance (NMR) studies, isotopic tracing, and metabolic research . This compound is structurally distinct from ester-based hydrazine derivatives (e.g., hydrazine-1,2-dicarboxylates) due to the replacement of ester (–COOR) groups with carboxamides (–CONH2), which confer greater hydrolytic stability and influence hydrogen-bonding interactions .

Applications of this compound span pharmaceutical synthesis, agrochemical development, and energetic materials research. Its isotopic labeling allows precise tracking in pharmacokinetic studies and reaction mechanisms .

Properties

Molecular Formula |

C2H6N4O2 |

|---|---|

Molecular Weight |

122.07 g/mol |

IUPAC Name |

(azanylcarbonyl(15N)amino)urea |

InChI |

InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8)/i3+1,4+1,5+1,6+1 |

InChI Key |

ULUZGMIUTMRARO-PQVJJBODSA-N |

Isomeric SMILES |

C(=O)([15NH2])[15NH][15NH]C(=O)[15NH2] |

Canonical SMILES |

C(=O)(N)NNC(=O)N |

Origin of Product |

United States |

Preparation Methods

Hydrazine-1,2-dicarboxamide-15N4 can be synthesized through several methods. One common method involves the reaction of hydrazine with urea under controlled conditions. The reaction typically takes place at elevated temperatures and may require the use of catalysts to enhance the yield. Industrial production methods often involve the use of carbonates, such as diethyl carbonate or chloramine carbonate, to react with urea, resulting in the formation of this compound .

Chemical Reactions Analysis

Hydrazine-1,2-dicarboxamide-15N4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hydrazine-1,2-dicarboxamide-15N4 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of heterocyclic compounds and other nitrogen-containing molecules. In biology, it is utilized in the study of enzyme mechanisms and protein interactions. In medicine, the compound is investigated for its potential use in drug development and as a diagnostic tool. Industrial applications include its use as a precursor for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Hydrazine-1,2-dicarboxamide-15N4 involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. It can also form coordination complexes with metal ions, influencing enzyme activity and other biochemical processes. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

Examples :

- Diethyl hydrazine-1,2-dicarboxylate (C6H10N2O4)

- Di-tert-butyl hydrazine-1,2-dicarboxylate (C10H20N2O4)

Key Difference : The carboxamide groups in this compound reduce electrophilicity compared to esters, making it less reactive but more stable in biological systems.

Bistetrazole Derivatives

Examples :

- 5,5′-(Hydrazine-1,2-diyl)bis(1H-tetrazol-1-ol) (IV) (C2H4N10O2)

- (E)-5,5′-(diazene-1,2-diyl)bis(1H-tetrazol-1-ol) (V)

Key Difference : Bistetrazole derivatives exhibit superior energetic performance but higher sensitivity, whereas this compound is tailored for stability and isotopic applications.

Hydrazine-1,2-diylidene Derivatives

Examples :

- 3,3’-(Hydrazine-1,2-diylidene)bis(indolin-2-one) (C16H10N4O2)

- (2Z,2'Z)-Dimethyl 2,2'-(hydrazine-1,2-diylidene)bis(2-phenylacetate) (C20H20N2O4)

Key Difference : The diylidene derivatives’ conjugated systems enable unique reactivity, while the carboxamide derivative prioritizes stability and isotopic labeling.

Isotopically Labeled Hydrazines

Example :

- Hydrazine-15N2 monohydrate (H4N2·H2O)

Key Difference : The carboxamide substitution in this compound mitigates toxicity risks associated with plain hydrazine derivatives.

Table 1. Structural and Functional Comparison

Critical Notes

Isotopic Labeling: The 15N4 labeling in this compound enables precise tracking in metabolic pathways, distinguishing it from non-labeled analogs .

Substituent Effects : Carboxamide groups enhance stability but reduce reactivity compared to esters, making the compound suitable for long-term biological studies .

Safety Profile: Substitutions on the hydrazine backbone (e.g., carboxamide, tetrazole) significantly alter toxicity and carcinogenicity profiles compared to plain hydrazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.